(2R,9aR)-2-(4-chlorophenyl)-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol is a complex organic compound with the molecular formula and a molecular weight of approximately 265.78 g/mol. It is classified as an isoquinoline derivative, which is a type of bicyclic compound that contains a benzene ring fused to a pyridine ring. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its structural characteristics and biological activity.
This compound falls under the category of isoquinolines, which are known for their diverse biological activities, including analgesic, antitumor, and antimicrobial effects. The presence of the 4-chlorophenyl group in its structure suggests potential interactions with biological targets that may influence its pharmacological profile .
The synthesis of (2R,9aR)-2-(4-chlorophenyl)-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol typically involves multi-step organic reactions that may include cyclization processes and functional group modifications. Specific synthetic pathways may vary depending on the desired yield and purity of the final product.
The molecular structure of (2R,9aR)-2-(4-chlorophenyl)-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol features a complex bicyclic framework with multiple chiral centers. The stereochemistry at positions 2 and 9a contributes to its unique three-dimensional conformation.
(2R,9aR)-2-(4-chlorophenyl)-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol may participate in several chemical reactions typical for isoquinoline derivatives:
These reactions often require specific conditions such as temperature control and the presence of solvents or catalysts to achieve optimal yields.
The mechanism of action for (2R,9aR)-2-(4-chlorophenyl)-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol is not fully elucidated but is believed to involve interaction with neurotransmitter systems or modulation of enzyme activities. Its structural features suggest potential binding to receptors or enzymes involved in neurological pathways.
Research into similar compounds indicates that isoquinoline derivatives can exhibit activity through mechanisms such as:
Relevant data can be obtained from chemical databases that provide detailed profiles on stability and reactivity .
(2R,9aR)-2-(4-chlorophenyl)-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol has potential applications in:
The ongoing research into isoquinoline derivatives continues to reveal their importance in medicinal chemistry and their potential therapeutic applications across various fields.
(2R,9aR)-2-(4-chlorophenyl)-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol represents a structurally complex chiral molecule that bridges heterocyclic chemistry and medicinal pharmacology. This compound features a fused bicyclic scaffold comprising a quinolizidine core decorated with a 4-chlorophenyl substituent at the C2 position, which also bears a hydroxy group. The stereochemistry at both C2 and C9a positions is explicitly defined as R configuration, rendering this compound a single enantiomer rather than a racemic mixture. The presence of both hydrogen bond donor (hydroxyl group) and hydrogen bond acceptor (tertiary amine) functionalities within a rigid polycyclic architecture creates unique three-dimensional properties that influence its molecular recognition capabilities [1].
The compound first emerged in scientific literature through organometallic addition reactions to quinolizidinone precursors. Its initial synthesis was reported in 1978 when researchers investigated the stereoselective addition of 4-chlorophenylmagnesium bromide to quinolizidin-2-one. This reaction yielded a pair of diastereomers that were separated chromatographically, with the (2R,9aR) isomer being characterized as one distinct product [1]. The synthetic approach exploited the nucleophilic character of the Grignard reagent attacking the electrophilic carbonyl carbon, establishing a tertiary alcohol center with defined stereochemistry. This methodology represented a significant advancement in the stereocontrolled functionalization of quinolizidine systems, which had historically presented synthetic challenges due to their conformational complexity and sensitivity to reaction conditions [1].
This hybrid molecule occupies a strategic position in medicinal chemistry by combining two pharmacologically significant motifs:
The hydroxy group at C2 adopts an equatorial configuration, while the 4-chlorophenyl group occupies an axial position, creating a distinctive spatial arrangement that may influence receptor binding [1]. This stereochemical relationship potentially enables simultaneous interactions with complementary binding pockets in biological targets. The compound's molecular weight of 265.78 g/mol and calculated logP value of 3.11 suggest favorable drug-like properties according to Lipinski's criteria, while the polar surface area of 23.47 Ų indicates reasonable membrane permeability [1]. These characteristics have positioned it as a valuable intermediate for developing Bruton's tyrosine kinase (BTK) inhibitors with improved selectivity profiles, as evidenced by recent patent literature describing quinolizidine-containing therapeutic agents [4].
Despite promising structural features, significant research gaps exist regarding this compound's potential application in cancer therapeutics, particularly concerning the p53-MDM2 interaction:
The absence of comprehensive structure-activity relationship studies around this specific stereoisomer represents a critical knowledge gap in oncology drug discovery. Future research should prioritize molecular docking simulations comparing this compound's three-dimensional architecture with validated p53-MDM2 inhibitors, particularly evaluating the spatial congruence between its chlorinated aromatic system and the Trp23 pocket of MDM2 [1] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: